3-Acetyl-2-fluoropyridine
Overview
Description
3-Acetyl-2-fluoropyridine is a chemical compound that is part of the broader class of heterocyclic aromatic organic compounds known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The presence of a fluorine atom at the second position and an acetyl group at the third position in the pyridine ring distinguishes 3-acetyl-2-fluoropyridine from other pyridine derivatives.
Synthesis Analysis
The synthesis of 2-aminopyridine derivatives, which are structurally related to 3-acetyl-2-fluoropyridine, can be achieved through the nucleophilic substitution of 2-fluoropyridine. A study demonstrates an efficient method for synthesizing these derivatives using acetamidine hydrochloride as the ammonia source under catalyst-free conditions. This process benefits from high yield, high chemoselectivity, and wide substrate adaptability, suggesting that similar methods could potentially be applied to synthesize 3-acetyl-2-fluoropyridine derivatives .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-acetyl-2-fluoropyridine, they do provide insights into the structural analysis of related fluorinated compounds. For instance, the X-ray structural analysis of a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal reveals the stabilization of the amino tautomer by fluoroalkyl groups. This suggests that the introduction of fluorine into a compound can significantly affect its molecular structure and stability .
Chemical Reactions Analysis
The chemical reactivity of fluorinated pyridine derivatives is of significant interest. The research indicates that the presence of a fluorine substituent can facilitate certain reactions, such as the formation of metallo- and metal-free phthalocyanines from fluoroalkylated acetals. This implies that 3-acetyl-2-fluoropyridine may also participate in unique chemical reactions due to the influence of the fluorine atom on its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-2-fluoropyridine would be influenced by the presence of both the acetyl and fluorine substituents. While the papers do not provide specific data on 3-acetyl-2-fluoropyridine, they do suggest that fluorine atoms in heterocyclic compounds can alter properties such as chemical stability and reactivity. The acetyl group could also contribute to the compound's reactivity, particularly in nucleophilic substitution reactions, as seen in the synthesis of related aminopyridine derivatives .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry
- Application Summary : Fluoropyridines, including 3-Acetyl-2-fluoropyridine, are used in the synthesis of various organic compounds. The presence of fluorine atoms in these compounds gives them interesting and unusual physical, chemical, and biological properties .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The synthesis of fluoropyridines has led to the development of many fluorinated medicinal and agrochemical candidates .
Use in Agriculture
- Scientific Field : Agricultural Chemistry
- Application Summary : Fluoropyridines are used in the development of new agricultural products. The introduction of fluorine atoms into lead structures is a common chemical modification in this field .
- Methods of Application : Specific methods of application in agriculture are not detailed in the source, but it mentions the synthesis of some herbicides and insecticides .
- Results or Outcomes : The introduction of fluorine atoms into agricultural products has led to improved physical, biological, and environmental properties .
Use in Medicine
- Scientific Field : Medicinal Chemistry
- Application Summary : Fluoropyridines are used in the medical field. About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .
- Results or Outcomes : The development of fluorinated chemicals has steadily increased due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Synthesis of Piperidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Use in Material Science
- Scientific Field : Material Science
- Application Summary : 3-Acetyl-2-fluoropyridine can be used in the development of new materials. The presence of fluorine atoms in these compounds gives them interesting and unusual physical and chemical properties .
- Methods of Application : Specific methods of application in material science are not detailed in the source, but it mentions the synthesis of some materials .
- Results or Outcomes : The introduction of fluorine atoms into materials has led to improved physical and chemical properties .
Use in Computational Chemistry
- Scientific Field : Computational Chemistry
- Application Summary : 3-Acetyl-2-fluoropyridine can be used in computational chemistry for the development of new compounds. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Methods of Application : Specific methods of application in computational chemistry are not detailed in the source, but it mentions the use of various software programs for simulation visualizations .
- Results or Outcomes : The use of 3-Acetyl-2-fluoropyridine in computational chemistry can lead to the discovery of new compounds with potential applications in various fields .
Safety And Hazards
3-Acetyl-2-fluoropyridine is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHTCBOJCVCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507653 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-fluoropyridine | |
CAS RN |
79574-70-2 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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